molecular formula C20H18FN3O B2654147 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847395-91-9

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2654147
CAS No.: 847395-91-9
M. Wt: 335.382
InChI Key: AEINTAGBIPOFHC-UHFFFAOYSA-N
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Description

4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a benzo[d]imidazole core substituted with an allyl group at the N1 position and a 2-fluorophenyl ring at the N1 position of the pyrrolidin-2-one scaffold. The allyl and 2-fluorophenyl substituents are critical for modulating electronic, steric, and pharmacokinetic properties, as seen in structurally related molecules .

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c1-2-11-23-18-10-6-4-8-16(18)22-20(23)14-12-19(25)24(13-14)17-9-5-3-7-15(17)21/h2-10,14H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEINTAGBIPOFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H19FN4O
  • Molecular Weight : 320.37 g/mol

The compound features a benzimidazole moiety, which is known for its diverse biological activities, and a pyrrolidinone ring that may contribute to its pharmacological profile.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Compounds containing the benzimidazole scaffold have shown significant antibacterial and antifungal properties. For instance, derivatives have been reported to inhibit the growth of Escherichia coli and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 2 to 16 mg/mL .
  • Cytotoxicity : Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
  • GABA-A Receptor Modulation : The compound's structural similarity to known GABA-A receptor modulators suggests potential as a positive allosteric modulator (PAM). Studies on related benzimidazole compounds have shown enhanced metabolic stability and reduced hepatotoxicity when interacting with GABA-A receptors .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of monoamine oxidase (MAO) enzymes, which play a critical role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially enhancing mood and cognitive functions .
  • Receptor Interaction : The compound may interact with specific receptor sites in the central nervous system, particularly the GABA-A receptor subtypes, modulating their activity and contributing to anxiolytic or sedative effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity. Notably, compounds exhibited MIC values comparable to standard antibiotics, demonstrating their potential as therapeutic agents against resistant bacterial strains .
  • Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics, suggesting promising anticancer activity .
  • GABA-A Modulation Studies : Research into related benzimidazole derivatives revealed their ability to act as PAMs at the GABA-A receptor. These compounds displayed favorable pharmacokinetic profiles, making them suitable candidates for further development in treating neurological disorders .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole exhibit significant anticancer properties. The compound under discussion has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
UACC-62 (melanoma)0.274
M14 (melanoma)0.176
Various solid tumorsVaries

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Microorganism MIC (mg/mL) Reference
Staphylococcus aureus8 - 16
Escherichia coli>32
Candida albicans8 - 16

These results indicate that the compound exhibits moderate antibacterial activity, particularly against resistant strains.

Neurological Applications

The compound has been identified as a potential positive allosteric modulator of the GABA-A receptor, which is crucial for neurological function:

Receptor Type Activity Reference
GABA-A receptorPositive modulation

This modulation could lead to therapeutic strategies for treating anxiety disorders and other neurological conditions.

Case Studies

Several studies have explored the efficacy of this compound in various applications:

  • A study on its anticancer properties demonstrated that it effectively inhibited tumor growth in vivo without significant toxicity, highlighting its potential as a therapeutic agent for melanoma treatment .
  • Another investigation into its antimicrobial effects showed that derivatives exhibited activity against resistant strains of bacteria, suggesting its utility in developing new antibiotics .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents (Benzimidazole/Pyrrolidin-2-one) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound: 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one Allyl (N1), 2-fluorophenyl (N1) C20H17FN3O 334.37 (calculated) Allyl group enhances metabolic stability; fluorine improves bioavailability
1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 5-Fluoro (benzimidazole), 3,5-dichloro-2-hydroxyphenyl (pyrrolidinone) C17H11Cl2FN2O2 387.19 High cytotoxicity (IC50: 3.2 µM against A549 cells); halogenated groups enhance potency
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidine-2-one Unsubstituted benzimidazole, 2-hydroxyphenyl C17H14N2O2 294.31 Lower cytotoxicity (IC50 > 50 µM); hydroxyl group reduces membrane permeability
4-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one 2-Fluorobenzyl (N1), 3-methylphenyl (N1) C26H20FN3O 409.46 Bulky aromatic substituents increase lipophilicity; potential CNS activity
4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one Benzyl (N1), 2,4-dimethylphenyl (N1) C26H25N3O 395.50 High predicted density (1.19 g/cm³); methyl groups enhance steric hindrance

Key Observations:

  • Fluorine Substitution : The 2-fluorophenyl group in the target compound likely enhances bioavailability and target binding through electronegative effects, similar to fluorinated analogs in and .
  • Allyl vs.
  • Halogenated Derivatives : Chlorine and fluorine substitutions () correlate with increased anticancer activity, suggesting the target compound’s fluorophenyl group could confer similar advantages .

Physicochemical and Spectroscopic Properties

  • NMR Signatures : Benzimidazole NH protons resonate at ~10.8 ppm (1H NMR), while pyrrolidin-2-one carbonyls appear at ~172 ppm (13C NMR), consistent across analogs .
  • IR Profiles: Stretching vibrations for C=O (pyrrolidinone) at ~1720 cm⁻¹ and C=N (benzimidazole) at ~1686 cm⁻¹ confirm structural integrity .
  • Predicted Properties : The target compound’s allyl group may lower melting points compared to benzyl-substituted analogs (e.g., 231–232°C for ’s 21b ).

Q & A

Q. What are the optimal synthetic routes for constructing the pyrrolidin-2-one core in this compound?

The pyrrolidin-2-one core can be synthesized via nucleophilic substitution reactions. For example, 1-(2-fluorophenyl)pyrrolidin-2-one is typically synthesized by reacting 2-pyrrolidinone with halogenated aryl substrates. Evidence shows that using 4-fluoroiodobenzene yields 85% efficiency, while 4-bromofluorobenzene yields 59% under similar conditions . Key factors include solvent polarity (e.g., DMF), temperature (80–120°C), and catalysts like CuI. Researchers should optimize reaction time and stoichiometry to maximize yields.

Q. How can spectroscopic techniques confirm the structural integrity of the allyl-benzimidazole moiety?

  • NMR : The allyl group exhibits characteristic doublets (δ 5.1–5.3 ppm for CH₂ and δ 5.8–6.0 ppm for CH) in 1^1H-NMR, while 13^{13}C-NMR shows signals at δ 115–125 ppm for sp² carbons .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-F (1220–1280 cm⁻¹) confirm the benzimidazole and fluorophenyl groups .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What analytical methods are critical for assessing purity during synthesis?

Combined techniques ensure purity:

  • HPLC : Retention time consistency (≥95% purity threshold).
  • Elemental Analysis : Compare calculated vs. experimental C/H/N ratios (deviation <0.3%) .
  • Melting Point : Sharp melting ranges (<2°C variation) indicate crystallinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding affinities in analogs?

Discrepancies may arise from solvation effects or conformational flexibility. Strategies include:

  • Molecular Dynamics (MD) Simulations : Assess ligand-receptor stability over 100+ ns trajectories .
  • Mutagenesis Studies : Validate key binding residues (e.g., fluorophenyl interactions with hydrophobic pockets) .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure KdK_d .

Q. What strategies optimize the pharmacological profile of fluorophenyl substitutions in this scaffold?

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the fluorophenyl ring. Evaluate changes in bioactivity (e.g., IC₅₀ shifts in kinase assays) .
  • ADME Profiling : Improve solubility via PEGylation or co-crystallization with cyclodextrins. Reduce CYP3A4 inhibition by substituting metabolically labile groups .

Q. How can thermal stability data inform formulation strategies for this compound?

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal decomposition thresholds. For example, benzimidazole derivatives degrade at 250–300°C, suggesting stability in solid dosage forms below this range . Lyophilization or amorphous dispersions may enhance shelf life.

Q. What in vitro models are suitable for evaluating antitumor potential?

  • Cell Viability Assays : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
  • Xenograft Models : Subcutaneous tumor growth inhibition studies in immunodeficient mice (e.g., 30–50% reduction at 50 mg/kg dosing) .

Methodological Considerations

Q. What experimental controls are essential for validating fluorescence-based bioactivity assays?

  • Negative Controls : Untreated cells or vehicle-only (DMSO) samples.
  • Positive Controls : Known inhibitors (e.g., cisplatin for cytotoxicity).
  • Quenching Checks : Measure fluorescence intensity in cell lysates to exclude false signals .

Q. How can researchers address low synthetic yields in multi-step reactions?

  • Stepwise Optimization : Isolate intermediates (e.g., allyl-benzimidazole) and characterize before coupling.
  • Catalyst Screening : Test Pd(0) vs. Cu(I) for Suzuki-Miyaura couplings .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with 10–15% yield improvement .

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